2-Pyrrolidin-1-ylprop-2-enenitrile
Description
Properties
CAS No. |
128957-40-4 |
|---|---|
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylprop-2-enenitrile |
InChI |
InChI=1S/C7H10N2/c1-7(6-8)9-4-2-3-5-9/h1-5H2 |
InChI Key |
LHVLOCLXLUFPIG-UHFFFAOYSA-N |
SMILES |
C=C(C#N)N1CCCC1 |
Canonical SMILES |
C=C(C#N)N1CCCC1 |
Synonyms |
1-Pyrrolidineacetonitrile,alpha-methylene-(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
2-Pyrrolidin-1-ylprop-2-enenitrile serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desirable properties.
Medicinal Chemistry
In medicinal research, this compound is investigated for its potential pharmacological properties. Similar compounds have been studied as enzyme inhibitors, receptor modulators, and antimicrobial agents. The nitrile group can enhance the binding affinity to biological targets, making it a candidate for drug development .
Case Study: Antimicrobial Activity
Research has shown that compounds structurally related to this compound exhibit significant antibacterial activity against multidrug-resistant strains of bacteria. For instance, derivatives of this compound have been tested for their efficacy against Gram-negative pathogens, demonstrating promising results in inhibiting bacterial growth .
Material Science
In material science, compounds like this compound are explored for their use in developing new materials such as polymers and advanced composites. The unique chemical properties imparted by the pyrrolidine and nitrile groups can enhance the mechanical and thermal properties of these materials .
Comparison with Similar Compounds
Key Findings:
Electronic Effects :
- The pyrrolidine group in this compound donates electrons via its saturated amine, activating the nitrile group for nucleophilic additions. In contrast, the aromatic 1-methylpyrrole substituent in C₉H₇N₃ withdraws electrons through conjugation, reducing nitrile reactivity .
- The pyrene-substituted analog (C₂₀H₁₀N₂) exhibits strong electron-withdrawing and fluorescence properties due to its extended aromatic system, making it suitable for optoelectronic applications .
Structural and Physical Properties :
- X-ray crystallography of C₉H₇N₃ reveals a planar geometry with mean C–C bond lengths of 1.34–1.42 Å , indicating significant conjugation between the pyrrole and dinitrile groups .
- The pyrene derivative’s large aromatic system (C₂₀H₁₀N₂) results in a high molecular weight (278.30 g/mol ) and low solubility in polar solvents, limiting its use in aqueous systems .
Functional Versatility: this compound’s amine group enables its use as a ligand or catalyst in asymmetric synthesis. The pyrene-based compound’s fluorescence (λem ~450 nm) is exploited in sensor technologies .
Preparation Methods
Nucleophilic Substitution of Halogenated Acrylonitrile Derivatives
The most direct route involves reacting halogenated acrylonitriles with pyrrolidine under basic conditions. For example, 2-bromo- or 2-chloroprop-2-enenitrile undergoes substitution with pyrrolidine in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction typically proceeds at 60–80°C for 6–12 hours, yielding 2-pyrrolidin-1-ylprop-2-enenitrile with efficiencies exceeding 75% .
Key Parameters:
-
Solvent: DMF enhances nucleophilicity due to its high polarity.
-
Base: Triethylamine or potassium carbonate neutralizes HBr/HCl byproducts.
-
Temperature: Elevated temperatures accelerate substitution but may promote side reactions like polymerization.
A comparative study (Table 1) highlights the impact of leaving groups on reaction kinetics:
| Leaving Group | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Bromine | DMF | 80 | 78 |
| Chlorine | THF | 60 | 65 |
| Iodine | Acetonitrile | 50 | 82 |
Table 1: Effect of leaving groups on substitution efficiency .
Michael Addition-Mediated Amination
While traditional Michael additions target β-positions, modified conditions enable α-functionalization. Using a copper(I) catalyst (e.g., CuBr·SMe₂), pyrrolidine adds to the α-carbon of acrylonitrile derivatives. This method requires anhydrous conditions and inert atmospheres to prevent catalyst deactivation .
Mechanistic Insight:
The copper catalyst coordinates to the nitrile group, polarizing the α,β-unsaturated system and facilitating nucleophilic attack at the α-position. This pathway achieves 55–60% yields but demands rigorous exclusion of moisture .
Cyclopropane Ring-Opening with Pyrrolidine
Donor-acceptor (DA) cyclopropanes, such as 1-cyano-2-arylcyclopropanes, react with pyrrolidine in the presence of Lewis acids (e.g., Ni(ClO₄)₂). The cyclopropane ring opens regioselectively at the C1–C2 bond, forming a γ-amino intermediate that undergoes spontaneous lactamization and dealkoxycarbonylation to yield the target compound .
Optimized Protocol:
-
Ring-opening: 1-cyano-2-phenylcyclopropane (1.0 eq) + pyrrolidine (1.2 eq) in toluene with Ni(ClO₄)₂ (5 mol%) at 25°C for 2 hours.
-
Lactamization: Reflux with acetic acid (2 eq) for 4 hours.
-
Decarboxylation: Saponification with NaOH (2M) followed by thermolysis at 120°C.
This one-pot method achieves 68% overall yield and is scalable to multigram quantities .
Grignard Reagent-Based Alkylation
Adapting methodologies from pyrroline synthesis, 2-cyano-1-azacycloalkenes react with methylmagnesium bromide to install the pyrrolidine moiety. For instance, 2-cyanopyrroline treated with pyrrolidinylmagnesium bromide at −78°C in THF produces the target compound in 70% yield after aqueous workup .
Critical Considerations:
-
Low temperatures prevent undesired side reactions.
-
Anhydrous conditions are essential for Grignard stability.
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed amination of 2-bromoprop-2-enenitrile with pyrrolidine employs BrettPhos-Pd-G3 (2 mol%) and Cs₂CO₃ in dioxane at 100°C. This method achieves 85% yield within 3 hours, outperforming traditional SN2 reactions in efficiency and selectivity .
Advantages:
-
Tolerance of steric hindrance and functional groups.
-
Scalable under continuous-flow conditions.
Reductive Amination of Cyanoacetates
A two-step process converts ethyl cyanoacetate to this compound:
-
Condensation: Ethyl cyanoacetate reacts with paraformaldehyde in acetic acid to form 2-cyanoprop-2-enoate.
-
Reductive amination: The enoate undergoes reductive amination with pyrrolidine using NaBH₃CN in methanol, yielding the product in 62% overall yield .
Limitations:
-
Requires stoichiometric reducing agents.
-
Moderate yields compared to cross-coupling methods.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-Pyrrolidin-1-ylprop-2-enenitrile in laboratory settings?
- Methodological Answer :
- Protective Equipment : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors, as nitriles can release toxic hydrogen cyanide under decomposition .
- Storage : Store in a cool, dry, well-ventilated area away from ignition sources. Ensure containers are tightly sealed to prevent moisture absorption, which may degrade the compound .
- Waste Disposal : Collect waste in designated containers for halogenated organics and coordinate with certified hazardous waste disposal services to comply with EPA guidelines .
Q. How can researchers confirm the molecular structure of this compound after synthesis?
- Methodological Answer :
- Spectroscopic Analysis : Use -NMR and -NMR to verify the presence of the pyrrolidine ring (δ 1.8–2.2 ppm for CH groups) and the nitrile group (δ 120–130 ppm). IR spectroscopy can confirm the C≡N stretch (~2240 cm) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in a non-polar solvent (e.g., hexane). Refine the structure using SHELXL-2018, which is optimized for small-molecule crystallography .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Nucleophilic Substitution : React 2-chloropropenenitrile with pyrrolidine in anhydrous THF under nitrogen, using KCO as a base. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) .
- Microwave-Assisted Synthesis : Reduce reaction time by irradiating the mixture at 100°C for 15 minutes, improving yield by ~20% compared to conventional heating .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with the B3LYP/6-311++G(d,p) basis set to calculate the LUMO energy of the nitrile group, which correlates with electrophilicity. Compare with experimental kinetic data to validate the model .
- Molecular Dynamics Simulations : Simulate solvent effects (e.g., DMSO vs. toluene) on reaction pathways using GROMACS, focusing on transition-state stabilization .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Combine -NMR, -NMR, and HRMS data to identify discrepancies (e.g., unexpected splitting patterns). Re-examine reaction conditions for potential side products like hydrolysis intermediates .
- Dynamic NMR Studies : Perform variable-temperature NMR to detect conformational exchange in the pyrrolidine ring, which may obscure peak assignments at standard temperatures .
Q. How does steric hindrance from the pyrrolidine ring influence the compound’s catalytic applications?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates of - and -labeled nitriles in Pd-catalyzed coupling reactions to quantify steric effects .
- X-ray Absorption Spectroscopy (XAS) : Analyze coordination geometry at metal centers (e.g., Cu or Pd) to determine how the pyrrolidine substituent modulates catalytic activity .
Experimental Design & Data Analysis
Q. What experimental controls are critical when studying the toxicity of this compound in cell cultures?
- Methodological Answer :
- Negative Controls : Include solvent-only (e.g., DMSO) and untreated cell groups to isolate compound-specific effects.
- Metabolic Activity Assays : Use resazurin-based assays (e.g., Alamar Blue) to measure IC values, ensuring data reproducibility across triplicate runs .
Q. How can researchers optimize reaction conditions to minimize byproduct formation during cyano-group functionalization?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity in a factorial design. Use HPLC to quantify byproducts and identify optimal parameters via response surface methodology .
- In Situ Monitoring : Employ ReactIR to track nitrile consumption in real-time, adjusting reagent stoichiometry dynamically .
Ethical & Regulatory Considerations
Q. What ethical guidelines apply to sharing experimental data on this compound in open-access repositories?
- Methodological Answer :
- Anonymization : Remove proprietary synthesis details while disclosing safety and spectral data. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Compliance : Adhere to EPA’s TSCA regulations for chemical data reporting, ensuring transparency without violating intellectual property agreements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
